Cas no 2418731-67-4 (N-(1-aminocycloheptyl)methyl-1-cyclohexyl-1H-pyrazole-3-carboxamide dihydrochloride)

N-(1-aminocycloheptyl)methyl-1-cyclohexyl-1H-pyrazole-3-carboxamide dihydrochloride structure
2418731-67-4 structure
Product name:N-(1-aminocycloheptyl)methyl-1-cyclohexyl-1H-pyrazole-3-carboxamide dihydrochloride
CAS No:2418731-67-4
MF:C18H32Cl2N4O
Molecular Weight:391.378882408142
MDL:MFCD32679195
CID:5669345
PubChem ID:154577372

N-(1-aminocycloheptyl)methyl-1-cyclohexyl-1H-pyrazole-3-carboxamide dihydrochloride 化学的及び物理的性質

名前と識別子

    • N-[(1-aminocycloheptyl)methyl]-1-cyclohexyl-1H-pyrazole-3-carboxamide dihydrochloride
    • N-[(1-Aminocycloheptyl)methyl]-1-cyclohexylpyrazole-3-carboxamide;dihydrochloride
    • 2418731-67-4
    • EN300-26690409
    • N-(1-aminocycloheptyl)methyl-1-cyclohexyl-1H-pyrazole-3-carboxamide dihydrochloride
    • MDL: MFCD32679195
    • インチ: 1S/C18H30N4O.2ClH/c19-18(11-6-1-2-7-12-18)14-20-17(23)16-10-13-22(21-16)15-8-4-3-5-9-15;;/h10,13,15H,1-9,11-12,14,19H2,(H,20,23);2*1H
    • InChIKey: FQVBRDMNAPEFEE-UHFFFAOYSA-N
    • SMILES: Cl.Cl.O=C(C1C=CN(C2CCCCC2)N=1)NCC1(CCCCCC1)N

計算された属性

  • 精确分子量: 390.1953170g/mol
  • 同位素质量: 390.1953170g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 氢键受体数量: 3
  • 重原子数量: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 387
  • 共价键单元数量: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.9Ų

N-(1-aminocycloheptyl)methyl-1-cyclohexyl-1H-pyrazole-3-carboxamide dihydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26690409-5.0g
N-[(1-aminocycloheptyl)methyl]-1-cyclohexyl-1H-pyrazole-3-carboxamide dihydrochloride
2418731-67-4 95.0%
5.0g
$1903.0 2025-03-20
Enamine
EN300-26690409-0.5g
N-[(1-aminocycloheptyl)methyl]-1-cyclohexyl-1H-pyrazole-3-carboxamide dihydrochloride
2418731-67-4 95.0%
0.5g
$512.0 2025-03-20
Enamine
EN300-26690409-1.0g
N-[(1-aminocycloheptyl)methyl]-1-cyclohexyl-1H-pyrazole-3-carboxamide dihydrochloride
2418731-67-4 95.0%
1.0g
$656.0 2025-03-20
Enamine
EN300-26690409-10g
N-[(1-aminocycloheptyl)methyl]-1-cyclohexyl-1H-pyrazole-3-carboxamide dihydrochloride
2418731-67-4 95%
10g
$2823.0 2023-09-11
1PlusChem
1P028K25-50mg
N-[(1-aminocycloheptyl)methyl]-1-cyclohexyl-1H-pyrazole-3-carboxamidedihydrochloride
2418731-67-4 95%
50mg
$244.00 2024-05-21
1PlusChem
1P028K25-2.5g
N-[(1-aminocycloheptyl)methyl]-1-cyclohexyl-1H-pyrazole-3-carboxamidedihydrochloride
2418731-67-4 95%
2.5g
$1653.00 2023-12-18
1PlusChem
1P028K25-1g
N-[(1-aminocycloheptyl)methyl]-1-cyclohexyl-1H-pyrazole-3-carboxamidedihydrochloride
2418731-67-4 95%
1g
$873.00 2023-12-18
1PlusChem
1P028K25-10g
N-[(1-aminocycloheptyl)methyl]-1-cyclohexyl-1H-pyrazole-3-carboxamidedihydrochloride
2418731-67-4 95%
10g
$3552.00 2023-12-18
Enamine
EN300-26690409-10.0g
N-[(1-aminocycloheptyl)methyl]-1-cyclohexyl-1H-pyrazole-3-carboxamide dihydrochloride
2418731-67-4 95.0%
10.0g
$2823.0 2025-03-20
Enamine
EN300-26690409-0.25g
N-[(1-aminocycloheptyl)methyl]-1-cyclohexyl-1H-pyrazole-3-carboxamide dihydrochloride
2418731-67-4 95.0%
0.25g
$325.0 2025-03-20

N-(1-aminocycloheptyl)methyl-1-cyclohexyl-1H-pyrazole-3-carboxamide dihydrochloride 関連文献

N-(1-aminocycloheptyl)methyl-1-cyclohexyl-1H-pyrazole-3-carboxamide dihydrochlorideに関する追加情報

Introduction to N-(1-aminocycloheptyl)methyl-1-cyclohexyl-1H-pyrazole-3-carboxamide dihydrochloride (CAS No. 2418731-67-4)

N-(1-aminocycloheptyl)methyl-1-cyclohexyl-1H-pyrazole-3-carboxamide dihydrochloride (CAS No. 2418731-67-4) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its intricate molecular structure, represents a promising candidate for further exploration in medicinal chemistry. The presence of both cycloheptyl and cyclohexyl substituents in its molecular framework suggests potential interactions with biological targets, making it a subject of interest for researchers aiming to develop novel therapeutic agents.

The< strong>N-(1-aminocycloheptyl)methyl moiety introduces a basic nitrogen atom, which could be crucial for interactions with acidic or polar sites on biological targets. This feature, combined with the pyrazole core, provides a versatile scaffold for drug design. The< strong>1-cyclohexyl group adds steric bulk, which may influence the compound's solubility and metabolic stability. These structural elements collectively contribute to the compound's unique pharmacological profile.

In recent years, there has been a growing interest in developing small molecules that can modulate biological pathways associated with various diseases. The< strong>pyrazole scaffold is well-documented for its role in medicinal chemistry due to its ability to engage with multiple biological targets. Specifically, pyrazole derivatives have been explored for their potential anti-inflammatory, antiviral, and anticancer properties. The compound in question inherits these attributes, making it a valuable asset in the search for new pharmacological interventions.

Recent studies have highlighted the importance of optimizing molecular structures to enhance binding affinity and selectivity towards specific biological targets. The< strong>N-(1-aminocycloheptyl)methyl-substituted pyrazole derivative presents an opportunity to fine-tune these properties through structural modifications. Researchers have been experimenting with various functional groups attached to the pyrazole core to improve pharmacokinetic profiles and reduce off-target effects. The dihydrochloride salt form of this compound enhances its solubility in aqueous solutions, facilitating its use in in vitro and in vivo studies.

The cyclohexyl group in the molecular structure not only contributes to steric hindrance but also influences the compound's electronic properties, which can be critical for its interaction with biological receptors. This dual functionality makes the compound a versatile tool for medicinal chemists looking to develop molecules with tailored properties. Additionally, the presence of multiple chiral centers in the molecule allows for the synthesis of enantiomerically pure forms, which can significantly impact drug efficacy and safety.

The< strong>pyrazole-3-carboxamide moiety is particularly noteworthy due to its potential role as a hydrogen bond acceptor or donor, depending on the local environment within the binding site of a biological target. This flexibility can be exploited to enhance binding interactions and improve drug potency. Furthermore, the dihydrochloride form ensures that the compound remains stable under various storage conditions and can be easily dissolved in common solvents used in pharmaceutical formulations.

In light of these attributes, researchers have been investigating< strong>N-(1-aminocycloheptyl)methyl-1-cyclohexyl-1H-pyrazole-3-carboxamide dihydrochloride as a potential lead compound for further drug development. Initial studies have shown promising results in terms of biochemical activity and selectivity towards certain enzymes or receptors relevant to human health. These findings warrant further exploration into its pharmacological potential and mechanism of action.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the complex molecular framework efficiently. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy has been crucial for characterizing intermediates and final products.

Evaluation of the compound's pharmacokinetic properties is essential before it can be considered for clinical development. Studies have been conducted to assess its absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). These assessments provide critical insights into how the compound behaves within an organism and whether it meets safety standards required for further development. Preliminary data suggest that< strong>N-(1-aminocycloheptyl)methyl-1-cyclohexyl-1H-pyrazole-3-carboxamide dihydrochloride exhibits favorable pharmacokinetic profiles suitable for further investigation.

The< strong>cyclohexyl group's influence on metabolic stability has been a key focus of recent research. By incorporating this moiety into the molecular structure, researchers aim to enhance resistance against enzymatic degradation while maintaining adequate solubility. This balance is crucial for ensuring that the compound remains effective throughout its intended biological half-life. Additionally, studies have explored how different substituents on the pyrazole core can modulate metabolic pathways associated with drug clearance.

The dihydrochloride salt form has been chosen for this compound due to its advantages in formulation stability and bioavailability. This salt form improves crystallinity and solubility, making it easier to handle during synthesis and purification processes. Furthermore, it enhances stability under various storage conditions, reducing degradation over time. These attributes are critical for ensuring consistent quality throughout manufacturing processes.

In conclusion,< strong>N-(1-aminocycloheptyl)methyl-1-cyclohexyl-1H-pyrazole-3-carboxamide dihydrochloride represents a promising chemical entity with significant potential in pharmaceutical research and development. Its unique structural features offer opportunities for designing molecules with improved pharmacological properties compared to existing drugs targeting similar biological pathways.< strong>CAS No. 2418731-67-4 serves as an identifier that distinguishes this compound within scientific literature while facilitating accurate referencing among researchers worldwide.

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